Cas no 29949-16-4 (Benzeneacetonitrile, a-phenyl-a-propyl-)

Benzeneacetonitrile, a-phenyl-a-propyl- structure
29949-16-4 structure
Product Name:Benzeneacetonitrile, a-phenyl-a-propyl-
CAS No:29949-16-4
MF:C17H17N
MW:235.323584318161
CID:260537
PubChem ID:292520
Update Time:2025-04-19

Benzeneacetonitrile, a-phenyl-a-propyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-phenyl-a-propyl-
    • 2,2-diphenylpentanenitrile
    • 2,2-Diphenyl-pentansaeurenitril
    • 2,2-Diphenyl-valeronitril
    • 2,2-diphenyl-valeronitrile
    • AC1L6I6C
    • AC1Q2UIC
    • AC1Q4QO9
    • AR-1D1652
    • CTK4G4122
    • DIPHENYLVALERONITRILE
    • NSC158338
    • SureCN4014770
    • SCHEMBL4014770
    • 29949-16-4
    • NSC-158338
    • DTXSID10303438
    • Inchi: 1S/C17H17N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3
    • InChI Key: TTZNNJWAZPMWGF-UHFFFAOYSA-N
    • SMILES: N#CC(C1C=CC=CC=1)(C1C=CC=CC=1)CCC

Computed Properties

  • Exact Mass: 235.13621
  • Monoisotopic Mass: 235.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 1.027
  • Boiling Point: 354.4°Cat760mmHg
  • Flash Point: 172.9°C
  • Refractive Index: 1.555
  • PSA: 23.79
  • LogP: 4.29638
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